Cholesterol

Catalog No.
S523590
CAS No.
57-88-5
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol

CAS Number

57-88-5

Product Name

Cholesterol

IUPAC Name

(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21-,22?,23?,24?,25?,26?,27?/m0/s1

InChI Key

HVYWMOMLDIMFJA-DPAQBDIFSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

0.095 mg/L (at 30 °C)
2.46e-07 M
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts
In water, 0.095 mg/l @ 30 °C.
9.5e-05 mg/mL

Synonyms

AI3-03112; AI303112; AI3 03112 CCRIS 2834; CCRIS2834 CCRIS-2834; Cholesterin; HSDB 7106; HSDB7106; HSDB-7106; NSC 8798; NSC8798; NSC-8798

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound Cholesterol is 386.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.095 mg/l (at 30 °c)2.46e-07 mmoderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile saltsin water, 0.095 mg/l @ 30 °c.9.5e-05 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Cholesterol as a Building Block and Signaling Molecule

  • Membrane Structure: Cholesterol is a crucial component of cell membranes, providing stability and fluidity. It allows for the selective passage of molecules in and out of the cell .
  • Myelin Sheath Formation: Cholesterol is essential for the formation of the myelin sheath, which insulates nerve fibers and enables efficient nerve impulse transmission .
  • Hormone and Vitamin D Synthesis: Cholesterol serves as a precursor molecule for the synthesis of various hormones, including steroid hormones like cortisol and sex hormones like testosterone and estrogen. It also plays a role in Vitamin D production .
  • Cell Signaling: Cholesterol is involved in cell signaling pathways, influencing cell growth, proliferation, and differentiation .

Cholesterol and Disease

While cholesterol is vital for many bodily functions, imbalances in its metabolism have been linked to various health conditions.

  • Cardiovascular Disease (CVD): High levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, can contribute to the buildup of plaque in arteries, increasing the risk of heart attack and stroke .
  • Neurodegenerative Disorders: Research suggests a connection between abnormal cholesterol metabolism and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The role of cholesterol in these conditions is complex and under ongoing investigation .
  • Cancer: The relationship between cholesterol and cancer is intricate. Studies have shown that cholesterol levels may influence cancer development and progression in some cases .

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White or faintly yellow pearly granules or crystals

XLogP3

8.7

Exact Mass

386.3549

Boiling Point

360 °C
360.0 °C
360 °C (decomposes)

Density

1.067 @ 20 °C/4 °C

Odor

Almost odorless

Appearance

Solid powder

Melting Point

148.5 °C
145.0 °C
148°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97C5T2UQ7J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 217 of 220 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Pharmaceutic aid (emulsifying agent).
Cholesterol is used in liposomes to encapsulate and deliver chemotherapeutic drugs to diseased tissues.
Cholesterol-C14 is used clinically as an organ imaging agent. Organs visualized by the technique include ovaries, adrenals, and spleen.

Pharmacology

Cholesterol is an animal sterol found in the body tissues (and blood plasma) of vertebrates. It can be found in large concentrations within the liver, spinal cord, and brain. Cholesterol is an important component of the membranes of cells, providing stability. It is the major precursor for the synthesis of vitamin D, of the various steroid hormones, including cortisol, cortisone, and aldosterone in the adrenal glands, and of the sex hormones progesterone, estrogen, and testosterone. Cholesterol also has an important role for the brain synapses as well as in the immune system. In conditions featuring elevated low density lipoproteins (LDL), cholesterol often forms plaque deposits in the walls of arteries, a condition known as atherosclerosis, which is a major contributor to coronary heart disease and other forms of cardiovascular disease.

Mechanism of Action

Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine.

Impurities

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.

Other CAS

22243-67-0
57-88-5

Wikipedia

(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]
Cosmetics -> Emollient; Emulsifying; Stabilizing

Methods of Manufacturing

Prepared commercially from the spinal cord of cattle by petroleum ether extraction of the nonsaponifiable matter. Also produced from wool grease.
Cholesterol is commercially prepared from bovine spinal cord and wool grease by extraction with petroleum ether. The extracted material is then purified by repeated bromination.

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-: ACTIVE

Analytic Laboratory Methods

AOAC Official Method 976.26: Chloesterol in multicomponent foods; gas chromatographic method.
AOAC Official Method 970.51: Fats (animal) in vegetable fats and oils (determination of cholesterol); gas chromatographic method.
AOAC Official Method 941.09: Cholesterol in eggs; titrimetric method.
AOAC Official Method 969.14: Sterols /as chloesterol/ in macaroni products; fluorometric method.
For more Analytic Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample Matrix: Biological specimens; Sample Preparation: Inject finely divided specimen into a solution of cholesterol oxidase and esterase; measure the resulting hydrogen peroxide; Assay Procedure: Polarography. /From table/
Sample Matrix: Biological specimens; Sample Preparation: Mix with ethanolic ferric chloride; hydrolyse (ethanolic potassium hydroxide); centrifuge; treat with ethanolic ferric chloride, then sulphuric acid; extract the chromogen (dichloromethane); Assay Procedure: Ultra-violet detection. /From table/.
Sample Matrix: Biological specimens; Sample Preparation: Mix with solution of standard (5-alpha-cholestane), tetramethylammonium hydroxide and isopropanol; add ethyl acetate; Assay Procedure: Gas chromatography with flame-ionization detection. /From table/.
Sample Matrix: Biological specimens; Sample Preparation: Mix with cholesterol esterase and oxidase; couple the resulting hydrogen peroxide oxidatively with 4-aminoantipyrine and phenol to yield chromogen; Assay Procedure: Ultra-violet detection. /From table/.
For more Clinical Laboratory Methods (Complete) data for CHOLESTEROL (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Impact of varying housing systems on egg quality characteristics, fatty acid profile, and cholesterol content of Rhode Island Red × Fyoumi laying hens

Ziaul Islam, Asad Sultan, Sarzamin Khan, Ibrahim A Alhidary, Mutassim M Abdelrahman, Rifat Ullah Khan
PMID: 34537882   DOI: 10.1007/s11250-021-02913-x

Abstract

The present study was designed to study the effects of conventional and free range systems on egg quality attributes, fatty acid profile, and cholesterol contents of laying hen. Two hundred and forty R1 cross of Rhode Island Red (RIR) × Fyoumi (F) layers during the peak production were divided into two groups and reared in two different housing systems (free range vs. conventional systems). The statistical analysis of the results revealed that the housing system (modification of diet) significantly (p < 0.05) affected egg quality, fatty acid profile, and cholesterol contents. The highest (p < 0.05) whole egg and albumen weights were recorded for eggs produced in a conventional system and higher yolk weight and shell thickness were recorded in free range hens. Significantly (p < 0.05) lower concentration of saturated and higher concentration of mono- and polyunsaturated fatty acids were observed in eggs produced under a free range system. In addition, higher level of total omega-3 fatty acids and higher ratio of omega-6 to omega-3 fatty acids were observed in free range eggs as compared to those in the conventional system. From the results of the present study, we concluded that eggs produced from Rhode Island Red × Fyoumi laying hens in a free range system are qualitatively superior compared to those in the conventional system.


Cholesterol and Triglyceride Concentrations, COVID-19 Severity, and Mortality: A Systematic Review and Meta-Analysis With Meta-Regression

Angelo Zinellu, Panagiotis Paliogiannis, Alessandro G Fois, Paolo Solidoro, Ciriaco Carru, Arduino A Mangoni
PMID: 34490188   DOI: 10.3389/fpubh.2021.705916

Abstract

Lipid profile alterations have been observed in patients with coronavirus disease 2019 (COVID-19) in relation to disease severity and mortality. We conducted a systematic review and meta-analysis with meta-regression of studies reporting total, HDL, and LDL-cholesterol, and triglyceride concentrations in hospitalized patients with COVID-19. We searched PubMed, Web of Science and Scopus, between January 2020 and January 2021, for studies describing lipid concentrations, COVID-19 severity, and survival status (PROSPERO registration number: CRD42021253401). Twenty-two studies in 10,122 COVID-19 patients were included in the meta-analysis. Pooled results showed that hospitalized patients with severe disease or non-survivor status had significantly lower total cholesterol (standardized mean difference, SMD = -0.29, 95% CI -0.41 to -0.16,
< 0.001), LDL-cholesterol (SMD = -0.30, 95% CI -0.41 to -0.18,
< 0.001), and HDL-cholesterol (SMD = -0.44, 95% CI -0.62 to -0.26,
< 0.001), but not triglyceride (SMD = 0.04, 95% CI -0.10 to -0.19,
= 0.57), concentrations compared to patients with milder disease or survivor status during follow up. Between-study heterogeneity was large-to-extreme. In sensitivity analysis, the effect size of different lipid fractions was not affected when each study was in turn removed. The Begg's and Egger's
-tests did not show evidence of publication bias, except for studies investigating LDL-cholesterol. In meta-regression, significant associations were observed between the SMD of LDL-cholesterol and age and hypertension, and between the SMD of triglycerides and study endpoint and aspartate aminotransferase. In our systematic review and meta-analysis, lower total, HDL, and LDL-cholesterol, but not triglyceride, concentrations were significantly associated with COVID-19 severity and mortality. Cholesterol concentrations might be useful, in combination with other clinical and demographic variables, for risk stratification and monitoring in this group.
PROSPERO registration number: CRD42021253401.


Jian Liu, Siya Wu, Yang Cheng, Qiuhui Liu, Laijin Su, Yue Yang, Xu Zhang, Mingjiang Wu, Jong-Il Choi, Haibin Tong
PMID: 34445047   DOI: 10.3390/nu13082887

Abstract

alginate (SF-Alg) possess many pharmacological activities, including hypoglycemic and hypolipidemic. However, the hypoglycemic mechanisms of SF-Alg remain unclear due to its low bioavailability. In this study, we evaluated the therapeutic effect of SF-Alg on high-fat diet (HFD)/streptozotocin (STZ)-induced type 2 diabetes (T2D) mice. SF-Alg intervention was found to significantly reduce fasting blood glucose (FBG), triglycerides (TG), and total cholesterol (TC), while increasing high-density lipoprotein cholesterol (HDL-c) and improving glucose tolerance. In addition, administrating SF-Alg to diabetic mice moderately attenuated pathological changes in adipose, hepatic, and heart tissues as well as skeletal muscle, and diminished oxidative stress. To probe the underlying mechanisms, we further analyzed the gut microbiota using 16S rRNA amplicon sequencing, as well as metabolites by non-targeted metabolomics. Here, SF-Alg significantly increased some benign bacteria (
,
,
,
and
), and significantly decreased harmful bacteria (
and
). Meanwhile, SF-Alg dramatically decreased branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) in the colon of T2D mice, suggesting a positive benefit of SF-Alg as an adjvant agent for T2D.


Rosmarinic Acid Increases Macrophage Cholesterol Efflux through Regulation of ABCA1 and ABCG1 in Different Mechanisms

Jean-Baptiste Nyandwi, Young Shin Ko, Hana Jin, Seung Pil Yun, Sang Won Park, Hye Jung Kim
PMID: 34445501   DOI: 10.3390/ijms22168791

Abstract

Lipid dysregulation in diabetes mellitus escalates endothelial dysfunction, the initial event in the development and progression of diabetic atherosclerosis. In addition, lipid-laden macrophage accumulation in the arterial wall plays a significant role in the pathology of diabetes-associated atherosclerosis. Therefore, inhibition of endothelial dysfunction and enhancement of macrophage cholesterol efflux is the important antiatherogenic mechanism. Rosmarinic acid (RA) possesses beneficial properties, including its anti-inflammatory, antioxidant, antidiabetic and cardioprotective effects. We previously reported that RA effectively inhibits diabetic endothelial dysfunction by inhibiting inflammasome activation in endothelial cells. However, its effect on cholesterol efflux remains unknown. Therefore, in this study, we aimed to assess the effect of RA on cholesterol efflux and its underlying mechanisms in macrophages. RA effectively reduced oxLDL-induced cholesterol contents under high glucose (HG) conditions in macrophages. RA enhanced ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) expression, promoting macrophage cholesterol efflux. Mechanistically, RA differentially regulated ABCA1 expression through JAK2/STAT3, JNK and PKC-p38 and ABCG1 expression through JAK2/STAT3, JNK and PKC-ERK1/2/p38 in macrophages. Moreover, RA primarily stabilized ABCA1 rather than ABCG1 protein levels by impairing protein degradation. These findings suggest RA as a candidate therapeutic to prevent atherosclerotic cardiovascular disease complications related to diabetes by regulating cholesterol efflux in macrophages.


Improvement of Lipid Profile after One-Anastomosis Gastric Bypass Compared to Sleeve Gastrectomy

Silvia Bettini, Gianni Segato, Luca Prevedello, Roberto Fabris, Chiara Dal Prà, Eva Zabeo, Chiara Compagnin, Fabio De Luca, Cristiano Finco, Mirto Foletto, Roberto Vettor, Luca Busetto, On Behalf Of The Veneto Obesity Network
PMID: 34444930   DOI: 10.3390/nu13082770

Abstract

Fewer studies compared the improvement of plasma lipid levels after different types of surgery, in particular compared to one-anastomosis gastric bypass (OAGB). The aim of our study was to investigate how laparoscopic sleeve gastrectomy (LSG) and OAGB impact on weight loss and lipid profile 18 months after surgery, in patients with severe obesity. Forty-six patients treated with OAGB were matched to eighty-eight patients submitted to LSG. Weight loss after OAGB (33.2%) was more evident than after LSG (29.6%) (
= 0.024). The difference in the prevalence of dyslipidemia showed a statistically significant reduction only after OAGB (61% versus 22%,
< 0.001). After adjustment for delta body mass index (BMI), age and sex, we demonstrated a statistically significant decrease of the differences between the changes before and after (delta Δ) the two surgery procedures: Δ total cholesterol values (
< 0.001), Δ low density lipoprotein-cholesterol values (
< 0.001) and Δ triglycerides values (
= 0.007). Patients with severe obesity undergoing to OAGB presented a better improvement of lipid plasma values than LSG patients. The reduction of lipid plasma levels was independent of the significant decrease of BMI after surgery, of age and of sex.


Associations between Fasting Duration, Timing of First and Last Meal, and Cardiometabolic Endpoints in the National Health and Nutrition Examination Survey

Michael D Wirth, Longgang Zhao, Gabrielle M Turner-McGrievy, Andrew Ortaglia
PMID: 34444846   DOI: 10.3390/nu13082686

Abstract

Research indicates potential cardiometabolic benefits of energy consumption earlier in the day. This study examined the association between fasting duration, timing of first and last meals, and cardiometabolic endpoints using data from the National Health and Nutrition Examination Survey (NHANES).
Cross-sectional data from NHANES (2005-2016) were utilized. Diet was obtained from one to two 24-h dietary recalls to characterize nighttime fasting duration and timing of first and last meal. Blood samples were obtained for characterization of C-reactive protein (CRP); glycosylated hemoglobin (HbA1c %); insulin; glucose; and high-density lipoprotein (HDL), low-density lipoprotein (LDL), and total cholesterol. Survey design procedures for adjusted linear and logistic regression were performed.
Every one-hour increase in nighttime fasting duration was associated with a significantly higher insulin and CRP, and lower HDL. Every one-hour increase in timing of the last meal of the day was statistically significantly associated with higher HbA1c and lower LDL. Every one-hour increase in first mealtime was associated with higher CRP (β = 0.044,
= 0.0106), insulin (β = 0.429,
< 0.01), and glucose (β = 0.662,
< 0.01), and lower HDL (β = -0.377,
< 0.01).
In this large public health dataset, evidence for the beneficial effect of starting energy consumption earlier in the day on cardiometabolic endpoints was observed.


Secretory NPC2 Protein-Mediated Free Cholesterol Levels Were Correlated with the Sorafenib Response in Hepatocellular Carcinoma

Fat-Moon Suk, Yuan-Hsi Wang, Wan-Chun Chiu, Chiao-Fan Liu, Chien-Ying Wu, Tzu-Lang Chen, Yi-Jen Liao
PMID: 34445279   DOI: 10.3390/ijms22168567

Abstract

Hepatocellular carcinoma (HCC) is the most common primary malignant tumor in the world. Sorafenib is the first-line drug for patients with advanced HCC. However, long-term treatment with sorafenib often results in reduced sensitivity of tumor cells to the drug, leading to acquired resistance. Identifying biomarkers which can predict the response to sorafenib treatment may represent a clinical challenge in the personalized treatment era. Niemann-Pick type C2 (NPC2), a secretory glycoprotein, plays an important role in regulating intracellular free cholesterol homeostasis. In HCC patients, downregulation of hepatic NPC2 is correlated with poor clinical pathological features through regulating mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) activation. This study aimed to investigate the roles of secretory NPC2-mediated free cholesterol levels as biomarkers when undergoing sorafenib treatment and evaluate its impact on acquired sorafenib resistance in HCC cells. Herein, we showed that NPC2 downregulation and free cholesterol accumulation weakened sorafenib's efficacy through enhancing MAPK/AKT signaling in HCC cells. Meanwhile, NPC2 overexpression slightly enhanced the sorafenib-induced cytotoxic effect. Compared to normal diet feeding, mice fed a high-cholesterol diet had much higher tumor growth rates, whereas treatment with the free cholesterol-lowering agent, hydroxypropyl-β-cyclodextrin, enhanced sorafenib's tumor-inhibiting ability. In addition, sorafenib treatment induced higher NPC2 secretion, which was mediated by inhibition of the Ras/Raf/MAPK kinase (MEK)/ERK signaling pathway in HCC cells. In both acquired sorafenib-resistant cell and xenograft models, NPC2 and free cholesterol secretion were increased in culture supernatant and serum samples. In conclusion, NPC2-mediated free cholesterol secretion may represent a candidate biomarker for the likelihood of HCC cells developing resistance to sorafenib.


Myelin Defects in Niemann-Pick Type C Disease: Mechanisms and Possible Therapeutic Perspectives

Antonietta Bernardo, Chiara De Nuccio, Sergio Visentin, Alberto Martire, Luisa Minghetti, Patrizia Popoli, Antonella Ferrante
PMID: 34445564   DOI: 10.3390/ijms22168858

Abstract

Niemann-Pick type C (NPC) disease is a wide-spectrum clinical condition classified as a neurovisceral disorder affecting mainly the liver and the brain. It is caused by mutations in one of two genes,
and
, coding for proteins located in the lysosomes. NPC proteins are deputed to transport cholesterol within lysosomes or between late endosome/lysosome systems and other cellular compartments, such as the endoplasmic reticulum and plasma membrane. The first trait of NPC is the accumulation of unesterified cholesterol and other lipids, like sphingosine and glycosphingolipids, in the late endosomal and lysosomal compartments, which causes the blockade of autophagic flux and the impairment of mitochondrial functions. In the brain, the main consequences of NPC are cerebellar neurodegeneration, neuroinflammation, and myelin defects. This review will focus on myelin defects and the pivotal importance of cholesterol for myelination and will offer an overview of the molecular targets and the pharmacological strategies so far proposed, or an object of clinical trials for NPC. Finally, it will summarize recent data on a new and promising pharmacological perspective involving A
adenosine receptor stimulation in genetic and pharmacological NPC dysmyelination models.


Explore Compound Types